molecular formula C21H27N3O5S B2878855 1-(3,5-Dimethoxyphenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203089-30-8

1-(3,5-Dimethoxyphenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B2878855
M. Wt: 433.52
InChI Key: LLEHDINQPUGRSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethoxyphenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C21H27N3O5S and its molecular weight is 433.52. The purity is usually 95%.
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Scientific Research Applications

Complexation and Binding Properties

  • Macrocyclic bis(ureas), including compounds like 1-(3,5-Dimethoxyphenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea, have been studied for their ability to form adducts with polar molecules and act as complexing agents towards various anions (Kretschmer, Dittmann, & Beck, 2014) (Kretschmer, Dittmann, & Beck, 2014).

Synthesis of Quinazolines

  • This compound is useful in the synthesis of a wide variety of quinazolines, playing a role as an intermediate in reactions with triethyl orthoformate, cyanogen bromide, urea, and carbon disulfide (Phillips & Castle, 1980) (Phillips & Castle, 1980).

Enhancing Effects in Cyclization Reactions

  • The compound has been used in the synthesis of tetrahydroisoquinolines and benzazepines, showing that boron trifluoride diethyl etherate enhances cyclization reactions (Saitoh et al., 2001) (Saitoh et al., 2001).

Use in Diastereoselective Additions

  • It plays a crucial role in the diastereoselective addition of chiral acetaldehydes to imines, a key step in the asymmetric synthesis of 1-Aryltetrahydroisoquinolines (Wünsch & Nerdinger, 1999) (Wünsch & Nerdinger, 1999).

Antiviral and Antioxidant Activities

  • Novel sulfonamides incorporating this compound have been synthesized, showing potential anti-Alzheimer and antioxidant capacities (Gök et al., 2021) (Gök et al., 2021).

Corrosion Inhibition

  • Derivatives of this compound have been evaluated as corrosion inhibitors for mild steel in acidic environments, showing promising results (Mistry et al., 2011) (Mistry et al., 2011).

properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-4-10-30(26,27)24-9-5-6-15-11-16(7-8-20(15)24)22-21(25)23-17-12-18(28-2)14-19(13-17)29-3/h7-8,11-14H,4-6,9-10H2,1-3H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEHDINQPUGRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethoxyphenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

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